molecular formula C20H17N5OS B2864642 2-(2,1,3-benzothiadiazole-5-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 2327590-85-0

2-(2,1,3-benzothiadiazole-5-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2864642
CAS No.: 2327590-85-0
M. Wt: 375.45
InChI Key: HQAHLPYPCFBSMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(2,1,3-benzothiadiazole-5-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline” is a structurally complex molecule featuring a tetrahydroisoquinoline core substituted with a benzothiadiazole-carbonyl group at position 2 and a 1-methylpyrazole moiety at position 4. The tetrahydroisoquinoline scaffold is well-documented in neuropharmacology, particularly for its structural resemblance to endogenous neurotransmitters like dopamine . The 1-methylpyrazole substituent may modulate lipophilicity and steric interactions, influencing blood-brain barrier penetration and receptor specificity.

Crystallographic analysis of such compounds often employs refinement software like SHELXL, a widely used tool for small-molecule structural determination .

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5OS/c1-24-10-15(9-21-24)17-12-25(11-14-4-2-3-5-16(14)17)20(26)13-6-7-18-19(8-13)23-27-22-18/h2-10,17H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQAHLPYPCFBSMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs include N-methylated tetrahydroisoquinolines and MPTP derivatives, which are known for their neurotoxic and neuroprotective properties. Below is a comparative analysis based on substituent effects, biological activity, and metabolic pathways.

Structural and Functional Comparison

Compound Key Substituents Biological Activity Neurotoxic Potential Metabolic Pathway
Target Compound Benzothiadiazole-carbonyl, 1-methylpyrazole Hypothesized MAO interaction; possible dopaminergic modulation Likely lower due to electron-deficient aromatic systems MAO-mediated oxidation (speculative)
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Phenyl ring, tetrahydropyridine core Converted to MPP+ via MAO-B; selective dopaminergic neurotoxicity High (induces Parkinsonism in humans) MAO-B oxidation
N-Methyl-1,2,3,4-tetrahydroisoquinoline N-methyl group Endogenous neurotoxin precursor; oxidized to isoquinolinium ion Moderate (linked to Parkinson’s disease pathology) MAO-A/B oxidation
6,7-Dihydroxy-N-methyl-1,2,3,4-tetrahydroisoquinoline (salsolinol derivatives) Catechol hydroxyl groups, N-methylation Dopamine-derived neurotoxin; MAO substrate High (substantia nigra-specific toxicity) MAO-dependent oxidation

Key Findings

MAO Interactions: Unlike MPTP and N-methylated tetrahydroisoquinolines, which are MAO-B substrates, the target compound’s benzothiadiazole moiety could shift selectivity toward MAO-A or non-MAO pathways, altering its metabolic fate .

Neurotoxic vs. Therapeutic Potential: The absence of catechol hydroxyl groups (cf.

Research Implications and Limitations

While the compound’s structural features suggest unique pharmacological properties, direct experimental data are lacking. Further studies should:

  • Validate MAO isoform specificity and metabolic products.
  • Compare cytotoxicity in dopaminergic cell lines with MPTP and salsolinol derivatives.
  • Assess blood-brain barrier penetration using computational models.

Crystallographic refinement via SHELXL could elucidate conformational preferences critical for target engagement . Contradictions may arise if the benzothiadiazole group unexpectedly enhances neurotoxicity via novel mechanisms, underscoring the need for empirical validation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.